molecular formula C17H15NO3 B15161577 5,7-Dimethoxy-3-phenylisoquinolin-1(2H)-one CAS No. 143658-02-0

5,7-Dimethoxy-3-phenylisoquinolin-1(2H)-one

Cat. No.: B15161577
CAS No.: 143658-02-0
M. Wt: 281.30 g/mol
InChI Key: HKVFACZBDUSTSV-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-3-phenylisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at the 5 and 7 positions and a phenyl group at the 3 position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-3-phenylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core. The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

    Reduction: Reduction reactions can target the isoquinoline ring, potentially leading to dihydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-3-phenylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethoxy-1-phenylisoquinoline: Lacks the carbonyl group at the 1 position.

    3-Phenylisoquinoline: Lacks the methoxy groups at the 5 and 7 positions.

    5,7-Dimethoxyisoquinoline: Lacks the phenyl group at the 3 position.

Uniqueness

5,7-Dimethoxy-3-phenylisoquinolin-1(2H)-one is unique due to the specific arrangement of methoxy and phenyl groups, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

143658-02-0

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

5,7-dimethoxy-3-phenyl-2H-isoquinolin-1-one

InChI

InChI=1S/C17H15NO3/c1-20-12-8-14-13(16(9-12)21-2)10-15(18-17(14)19)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19)

InChI Key

HKVFACZBDUSTSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C(NC2=O)C3=CC=CC=C3)C(=C1)OC

Origin of Product

United States

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